N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfanyl bridge to a pyridazine ring substituted with a pyridin-2-yl moiety. Its structural complexity, combining halogenated aromatic systems and heterocyclic scaffolds, positions it as a candidate for therapeutic applications, particularly in oncology, given the activity of related compounds against glutamate-dependent pathways and tumor growth .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-12-5-4-11(9-13(12)19)21-16(24)10-25-17-7-6-15(22-23-17)14-3-1-2-8-20-14/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISETKMQXZAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyrimidine Cores
The target compound’s pyridazine core distinguishes it from pyrimidine-based analogues. For instance:
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (–10) replaces pyridazine with a diaminopyrimidine ring. This substitution reduces ring strain and alters hydrogen-bonding capacity, as evidenced by intramolecular N–H⋯N interactions stabilizing a folded conformation. The dihedral angles between the pyrimidine and chlorophenyl rings (42.25°–67.84°) contrast with the pyridazine-based target compound, suggesting divergent conformational flexibility .
- CB-839 (), a clinical-stage glutaminase inhibitor, shares the pyridazine-acetamide backbone but incorporates a 1,3,4-thiadiazole and trifluoromethoxy group. This enhances metabolic stability and potency in suppressing tumor growth, as demonstrated in ovarian cancer models .
Halogenated Phenyl Substituents
The 3,4-dichlorophenyl group is critical for bioactivity. Comparisons include:
- 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): This analogue replaces the pyridazine-sulfanyl moiety with a pyrazolone ring. Its crystal structure reveals three distinct conformers with dihedral angles between dichlorophenyl and pyrazolone rings (54.8°–77.5°), highlighting steric effects absent in the target compound .
Heterocyclic Modifications
- AI-driven drug-likeness assessments suggest favorable ADMET profiles for such derivatives .
Crystallographic and Physicochemical Properties
- Conformational Flexibility : The target compound’s pyridazine-sulfanyl linker allows planar amide groups (as seen in related structures), but steric hindrance from dichlorophenyl and pyridinyl groups may induce rotational barriers, affecting binding kinetics .
- Hydrogen Bonding : Unlike pyrimidine-based analogues with intramolecular N–H⋯N bonds (–10), the pyridazine core may prioritize intermolecular interactions, influencing solubility and crystal packing .
- Solubility : Benzothiazole and triazole derivatives () exhibit improved aqueous solubility due to polar substituents, whereas the target compound’s dichlorophenyl group may enhance lipophilicity .
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